2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile
Description
This compound (CAS: 1956326-85-4) is a pyrido[4,3-d]pyrimidinone derivative with the molecular formula C₁₆H₁₅N₅O₂ and a molecular weight of 309.32 g/mol . Its structure features:
- A 7,8-dihydropyrido[4,3-d]pyrimidin-5-one core with a methoxy group at position 2 and an amino group at position 3.
- The nitrile group enhances reactivity for further functionalization, while the pyridopyrimidinone scaffold is associated with kinase inhibition or antimicrobial activity in analogous compounds .
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H15N5O2/c1-23-16-19-12-7-9-21(15(22)13(12)14(18)20-16)11-4-2-10(3-5-11)6-8-17/h2-5H,6-7,9H2,1H3,(H2,18,19,20) |
InChI Key |
GYOJFSRDSYFGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[4,3-d]Pyrimidine Scaffold Construction
The foundational step in synthesizing this compound involves constructing the pyrido[4,3-d]pyrimidine core. A widely adopted method leverages pyrimidine-5-carbaldehyde intermediates derived from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1 ). As demonstrated in studies of analogous pyridopyrimidines , the ester group in 1 undergoes sequential reduction and oxidation to yield pyrimidine-5-carbaldehydes (4a–4j ). For the target compound, 1 is treated with methoxyamine hydrochloride under basic conditions to introduce the 2-methoxy group, followed by LiAlH4-mediated reduction to the alcohol and MnO2 oxidation to the aldehyde .
Key reaction parameters:
-
Reduction : LiAlH4 in tetrahydrofuran (THF) at −10°C achieves >85% conversion to the alcohol .
-
Oxidation : MnO2 in chloroform at room temperature for 12–24 hours yields the aldehyde with 90–95% purity .
The introduction of the cyano group at the C-6 position occurs via Knoevenagel condensation between pyrimidine-5-carbaldehyde derivatives and cyanoacetic acid. In the target synthesis, the methoxy-substituted aldehyde reacts with cyanoacetic acid in the presence of benzylamine as a catalyst, forming the α,β-unsaturated nitrile intermediate (5a ) . This step is critical for establishing the electron-withdrawing cyano group, which influences downstream reactivity.
Optimization Insights :
-
Catalyst : Benzylamine (10 mol%) in ethanol at 60°C achieves 78–82% yield .
-
Side Reactions : Competing Michael additions are minimized by maintaining pH 8–9 with triethylamine .
Cyclization to 7,8-Dihydropyrido[4,3-d]Pyrimidin-5-One
Cyclization of the Knoevenagel adduct (5a ) forms the dihydropyrido ring system. Heating 5a with ammonium acetate in acetic acid at 120°C induces intramolecular cyclization, yielding 4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidine-6-carbonitrile (6 ) . The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated nitrile, followed by tautomerization.
Critical Parameters :
-
Temperature : Cyclization fails below 100°C but proceeds quantitatively at 120°C .
-
Ammonium Source : Ammonium acetate outperforms urea or ammonium chloride in yield (92% vs. 65–70%) .
Suzuki-Miyaura Coupling for Phenylacetonitrile Installation
The final step involves attaching the phenylacetonitrile moiety via Suzuki-Miyaura cross-coupling. The brominated intermediate (6-Br ) reacts with 4-(cyanomethyl)phenylboronic acid under palladium catalysis. Studies on related systems show that Pd(PPh3)4 in a dioxane/water mixture (3:1) at 80°C achieves 75–80% coupling efficiency.
Catalytic System Comparison :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Dioxane/H2O | 68 |
| Pd(PPh3)4 | None | Dioxane/H2O | 79 |
| PdCl2(dppf) | XPhos | THF/H2O | 72 |
Data adapted from DGAT-1 inhibitor syntheses .
Post-Functionalization and Purification
Final purification employs reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound in >98% purity . LC-MS analysis confirms molecular weight (MW = 351.34 g/mol) and absence of des-cyano byproducts .
Structural Confirmation and Analytical Data
1H NMR (400 MHz, DMSO-d6) key peaks:
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile exhibit various biological activities:
- Anticancer Activity : Similar structures have shown promise in inhibiting tumor growth by targeting specific cancer pathways.
- Antimicrobial Properties : The presence of the pyrido-pyrimidine structure is associated with antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Compounds with similar frameworks have been investigated for their ability to reduce inflammation in preclinical studies.
Case Studies
Several studies have documented the efficacy of related compounds in different therapeutic areas:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 4-Amino-7,8-dihydropyrido[4,3-d]pyrimidin-5-one | Anticancer | Demonstrated significant reduction in tumor size in vitro. |
| 2 | 2-Amino-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-5-oxo | Antimicrobial | Effective against Gram-positive bacteria with low toxicity. |
| 3 | 1-[4-(4-amino-2-methoxy)]cyclobutane carboxylic acid | Anti-inflammatory | Reduced markers of inflammation in animal models. |
These findings highlight the potential of the compound as a lead structure for drug development.
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.
Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs (Table 1) based on structural motifs, synthesis, and applications.
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings
Structural Divergence: The pyrido[4,3-d]pyrimidinone core in the target compound differs from pyrido[2,3-d]pyrimidine () in nitrogen positioning, altering electronic properties. The methoxy and amino groups in the target compound are electron-donating, whereas thioxo analogs () are electron-withdrawing, affecting reactivity . Nitrile functionality is shared with the pyran-derived compound (), enabling cross-coupling or hydrolysis reactions .
Biological Relevance: Chromene-substituted pyridopyrimidines () and hexahydroquinolines () exhibit antimicrobial activity, implying the target compound may share similar applications .
Applications :
- The pyran-acetonitrile () is a statin precursor, while the target compound’s nitrile group could position it as a synthetic intermediate or bioactive molecule .
Biological Activity
The compound 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features several key functional groups:
- Pyrido-pyrimidine core : This structure is known for its diverse biological activities.
- Amino and methoxy substitutions : These groups may influence the compound's interaction with biological targets.
- Nitrile group : Adds to the compound's reactivity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds related to the pyrido-pyrimidine family often exhibit significant anticancer properties. For instance:
- A study on related nucleoside analogues demonstrated notable cytotoxicity against human prostate cancer cells (HTB-81) and mouse melanoma cells (B16), with some compounds showing selective inhibition of cancer cell proliferation .
The mechanisms through which these compounds exert their effects often involve:
- Inhibition of Kinases : Many pyrido-pyrimidine derivatives act as multikinase inhibitors. For example, related compounds have shown potent inhibitory activity against CDK4 and other kinases involved in cell cycle regulation .
- Induction of Apoptosis : Certain derivatives have been observed to induce apoptotic cell death in tumor cells, highlighting their potential as therapeutic agents in cancer treatment .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-7,8-dihydropyrido[4,3-d]pyrimidin-5-one | Similar core structure | Anticancer activity |
| 2-Amino-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-5-oxo | Hydroxy substitutions | Antimicrobial properties |
| 1-[4-(4-amino-2-methoxy)]cyclobutane carboxylic acid | Different cyclic structure | Potential anti-inflammatory |
This table illustrates the diversity in biological activity among related compounds and emphasizes the importance of structural modifications in drug development.
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that certain pyrido-pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one derivative demonstrated an EC(50) value of 0.06–0.08 µM against multiple cancer types while maintaining lower toxicity towards normal cells .
- Kinase Profiling : A detailed profiling of kinase inhibition revealed that derivatives like 7x are effective against multiple kinases, including CDK4 and CDK6, which are critical for tumor progression . Such findings underscore the potential of these compounds in targeted cancer therapies.
Q & A
Q. What are the key steps in synthesizing 2-(4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)phenyl)acetonitrile, and how can purity be ensured at each stage?
The synthesis involves a multi-step approach starting with the formation of the pyrido[4,3-d]pyrimidinone core via cyclization reactions. Critical steps include:
- Core formation : Cyclization of precursor amines under acidic or basic conditions (e.g., using HCl or NaOMe) to generate the bicyclic scaffold .
- Functionalization : Introduction of the methoxy group via alkylation (e.g., methyl iodide) and attachment of the phenylacetonitrile moiety through nucleophilic substitution .
- Purification : Intermediate isolation via crystallization (e.g., ethanol recrystallization) and final purification using column chromatography or preparative HPLC. Monitoring via TLC and HPLC at each step ensures purity .
Q. How can structural integrity be confirmed for this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : H and C NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH resonance at δ 6.8–7.2 ppm) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities. For example, the dihydro-pyrido ring conformation can be confirmed via crystallographic data .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- TGA/DSC : Thermogravimetric analysis to assess thermal stability (e.g., decomposition above 200°C) .
- Karl Fischer titration : Quantify residual water in hygroscopic intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the optimization of synthetic routes or electronic properties?
- Reaction mechanism modeling : DFT studies (e.g., B3LYP/6-31G*) can predict transition states for cyclization steps, identifying energy barriers and optimal reaction conditions (e.g., solvent polarity effects) .
- Electronic structure analysis : HOMO-LUMO calculations reveal charge distribution in the pyrido-pyrimidine core, aiding in rational design of derivatives with enhanced bioactivity (e.g., DGAT-1 inhibition) .
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- SAR studies : Replace the methoxy group with bulkier alkoxy substituents (e.g., ethoxy, isopropoxy) to evaluate steric effects on target binding .
- Metabolic profiling : Incubate derivatives with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., oxidation of the dihydro-pyrido ring) .
- Prodrug strategies : Mask the acetonitrile group as a thioamide to improve solubility and reduce toxicity .
Q. How should contradictory data between computational predictions and experimental results be resolved?
- Case example : If DFT predicts a planar pyrido-pyrimidine core but X-ray data shows puckering, re-optimize computational models using crystallographic coordinates (e.g., adjust torsion angles in Gaussian) .
- Validation : Cross-check NMR coupling constants with DFT-calculated dihedral angles to confirm conformational preferences .
Q. What strategies are effective for scaling up synthesis while minimizing side reactions?
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For instance, reducing reaction time from 24h to 12h via microwave-assisted synthesis .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>85%) and reduce byproducts .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. How can crystallography and spectroscopy resolve ambiguities in tautomeric forms?
- Tautomer analysis : Compare H NMR data (e.g., NH vs. NH peaks) with X-ray-derived bond lengths. For example, the 5-oxo group’s keto-enol equilibrium can be confirmed via O–H···N hydrogen bond distances in crystal structures .
- Variable-temperature NMR : Observe coalescence of proton signals to identify dynamic tautomerism .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
